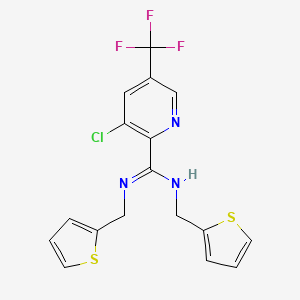

3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide

Description

Properties

IUPAC Name |

3-chloro-N,N'-bis(thiophen-2-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3S2/c18-14-7-11(17(19,20)21)8-22-15(14)16(23-9-12-3-1-5-25-12)24-10-13-4-2-6-26-13/h1-8H,9-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFUPLHMXBLERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=NCC2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide typically involves multiple steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloropyridine and trifluoromethyl-substituted reagents.

Introduction of the Carboximidamide Group: This step often involves the reaction of the pyridine derivative with a suitable amidine reagent under controlled conditions.

Attachment of Thienylmethyl Groups: The final step involves the alkylation of the pyridine carboximidamide with 2-thienylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl groups, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboximidamide group, potentially converting it to an amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones of the thienylmethyl groups.

Reduction: Amines derived from the carboximidamide group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific molecular targets, leading to the modulation of biological pathways involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-chloro-N,N’-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs sharing pyridine cores and trifluoromethyl/chloro substituents:

Key Observations:

Core Flexibility : The target compound and Comins’ Reagent share a pyridine core with chloro substituents, but the latter replaces the carboximidamide with sulfonimide groups, enhancing its utility as a trifluoromethylation reagent.

The piperidine substituent in adds rigidity, which could affect conformational flexibility compared to the thienylmethyl groups in the target compound.

Functional Group Contributions

- Trifluoromethyl (CF₃) Group : Present in all compounds, this electron-withdrawing group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications .

- Chloro Substituent : Positioned at C3 in the target compound and , chlorine contributes to electronic effects (e.g., modulating ring electron density) and may influence intermolecular interactions.

- Carboximidamide Variations: Thienylmethyl groups (target compound): Enhance hydrophobicity and may interact with sulfur-binding enzymes or receptors .

Q & A

Q. What are the key synthetic routes for preparing 3-chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide?

The synthesis typically involves multi-step reactions starting from pyridine precursors. A common method includes:

- Step 1 : Functionalization of the pyridine core with chloro and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.

- Step 2 : Introduction of carboximidamide groups through condensation reactions using amines.

- Step 3 : Thienylmethylation via alkylation or nucleophilic substitution, often employing coupling agents like DCC/DMAP to enhance reaction efficiency . Purification is achieved using column chromatography, and characterization relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, with trifluoromethyl groups appearing as distinct singlets (~δ -60 ppm in ¹⁹F NMR).

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguous stereochemistry, though crystal growth may require optimization due to the compound’s hydrophobic substituents .

Advanced Research Questions

Q. How can reaction yields be optimized during the thienylmethylation step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Temperature Control : Reactions often require reflux (80–100°C) to overcome steric hindrance from bulky substituents.

- Catalysis : Use of DMAP as a nucleophilic catalyst accelerates amide bond formation . Contradictions in yield reports (e.g., 40–75%) suggest sensitivity to moisture; anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) is recommended.

- Metabolic Stability : The trifluoromethyl group may influence off-target interactions; incorporate metabolic inhibitors (e.g., CYP450 blockers) in activity assays .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at ≤-20°C.

- Light Sensitivity : Photodegradation of the thiophene rings necessitates amber vials or dark storage .

- Humidity : Hydrolysis of the carboximidamide group is observed at >60% relative humidity; desiccants (silica gel) are essential .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas during alkylation).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorbents (vermiculite) .

Q. How can computational modeling aid in predicting the compound’s reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites on the pyridine ring for functionalization.

- Docking Studies : Map interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock Vina.

- SAR Analysis : Correlate trifluoromethyl positioning with bioactivity to guide derivative design .

Data Analysis and Contradiction Management

Q. How to address discrepancies in NMR spectra between batches?

- Impurity Profiling : LC-MS identifies byproducts (e.g., incomplete thienylmethylation).

- Deuterated Solvent Effects : Ensure consistent solvent use (CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .

Q. What methodologies validate the compound’s purity for in vivo studies?

- HPLC-UV/ELSD : Purity ≥95% required; trifluoromethyl groups absorb at 210–220 nm.

- Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values.

- Residual Solvent Testing : GC-MS detects traces of DMF or DCM (ICH Q3C limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.